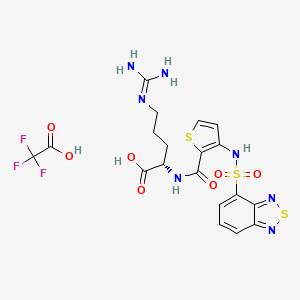

EG00229

Description

Properties

IUPAC Name |

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQBITUOSRZDTG-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N7O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Characterizing the Binding Affinity of EG00229 to Neuropilin-1

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the binding characteristics of EG00229, a pioneering small molecule antagonist for Neuropilin-1 (NRP1). We will dissect the quantitative binding affinity, the molecular mechanism of action, the experimental protocols used for its characterization, and the downstream functional consequences of this interaction.

Introduction: Targeting the NRP1 Co-Receptor

Neuropilin-1 (NRP1) is a non-tyrosine kinase transmembrane glycoprotein that functions as a critical co-receptor for a variety of signaling molecules, most notably Vascular Endothelial Growth Factor A (VEGF-A) and Semaphorin 3A (SEMA3A).[1][2] In the context of oncology and angiogenesis, NRP1 is of significant interest because it enhances the signaling cascade of VEGF-A through its primary receptor, VEGFR2.[2][3][4] This potentiation of VEGF signaling is crucial for pathological angiogenesis, tumor progression, and metastasis.[1][3] Consequently, NRP1 has emerged as a compelling therapeutic target.

This compound was the first-in-class small molecule designed to specifically inhibit the protein-protein interaction between VEGF-A and NRP1.[2][3][4] Developed as a peptidomimetic, it serves as a crucial tool for investigating NRP1 biology and provides a foundational scaffold for the development of more potent anti-NRP1 therapeutics.[3][5][6]

Quantitative Analysis: Binding Affinity of this compound to NRP1

The binding affinity of this compound is typically reported as an IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of a competing ligand. The specific IC₅₀ value varies depending on the experimental system, highlighting the importance of context in interpreting these figures.

| Assay Type | System | Competing Ligand | IC₅₀ Value (µM) | Reference |

| Cell-Based Radioligand Binding | Porcine Aortic Endothelial (PAE) cells expressing NRP1 (PAE/NRP1) | ¹²⁵I-VEGF-A | 8 µM | [2][7] |

| Cell-Based Radioligand Binding | Human Umbilical Vein Endothelial Cells (HUVECs) | ¹²⁵I-VEGF-A | 23 µM | [7] |

| Cell-Free ELISA-type Assay | Purified NRP1 b1 domain protein | Biotinylated VEGF-A | 3 µM | [7] |

| Cell-Based Radioligand Binding | A549 Lung Carcinoma & DU145 Prostate Carcinoma Cells | ¹²⁵I-VEGF-A | ~8 µM | [4][7] |

Expert Insight: The difference in IC₅₀ values between the purified protein assay (3 µM) and the cell-based assays (8-23 µM) is expected. Cell-based assays incorporate complexities such as membrane accessibility, cellular protein crowding, and potential off-target interactions, which can result in a higher apparent IC₅₀. The use of different cell lines (endothelial vs. carcinoma) also demonstrates the compound's activity across various NRP1-expressing systems.

Mechanism of Interaction: Competitive Antagonism at the b1 Domain

This compound functions as a direct competitive antagonist of VEGF-A binding to NRP1.[8] Its mechanism and binding site have been elucidated through structural biology techniques, including NMR spectroscopy and X-ray crystallography.[2][3][6]

-

Binding Site: this compound specifically interacts with the b1 domain of NRP1.[7][8][9] This domain contains a distinct binding pocket that recognizes the C-terminal arginine residue of VEGF-A₁₆₅, a motif known as the C-end Rule or "CendR" pocket.[10]

-

Competitive Inhibition: By occupying this CendR pocket, this compound physically obstructs the binding of VEGF-A.[10][11] This selectivity is a key feature, as this compound does not affect the binding of VEGF-A to its primary receptors, VEGFR1 or VEGFR2.[7][9]

The following diagram illustrates the workflow for determining the binding affinity via a competitive displacement assay.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Cell-Based Competitive Binding Assay

This protocol describes a self-validating system for determining the IC₅₀ of this compound using whole cells, which provides a physiologically relevant context.

Objective: To quantify the potency of this compound in inhibiting the binding of radiolabeled ¹²⁵I-VEGF-A₁₆₅ to NRP1 expressed on the surface of porcine aortic endothelial (PAE/NRP1) cells.

Materials:

-

PAE/NRP1 cells

-

24-well cell culture plates

-

Binding Buffer (e.g., DMEM with 0.1% BSA)

-

¹²⁵I-VEGF-A₁₆₅ (specific activity known)

-

This compound stock solution

-

Unlabeled VEGF-A₁₆₅ (for non-specific binding control)

-

Gamma counter

Methodology:

-

Cell Seeding:

-

Plate PAE/NRP1 cells in 24-well plates and grow to confluence.

-

Rationale: A confluent monolayer ensures a consistent number of receptors per well, minimizing variability.

-

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in Binding Buffer, ranging from 0.1 µM to 100 µM.

-

Dilute ¹²⁵I-VEGF-A₁₆₅ in Binding Buffer to a final working concentration of 0.1 nM.

-

Rationale: The concentration of radioligand should be at or below its K_d for the receptor to ensure assay sensitivity to competitive inhibitors.

-

-

Assay Execution:

-

Wash the cell monolayers gently with Binding Buffer.

-

To experimental wells: Add the different concentrations of this compound.

-

To non-specific binding (NSB) wells: Add a 100-fold excess of unlabeled VEGF-A₁₆₅.

-

Trustworthiness Check: The NSB wells are critical. They define the baseline of non-specific, non-saturable binding. True specific binding is calculated by subtracting the counts in these wells from the total binding.

-

-

To total binding wells: Add Binding Buffer only (no inhibitor).

-

Immediately add the 0.1 nM ¹²⁵I-VEGF-A₁₆₅ solution to all wells.

-

Incubate the plates (e.g., for 2 hours at 4°C) to reach binding equilibrium.

-

Rationale: Incubation at 4°C minimizes receptor internalization, ensuring the assay measures binding to cell-surface receptors.

-

-

-

Washing and Detection:

-

Aspirate the incubation medium and wash the wells multiple times with ice-cold buffer to remove unbound radioligand.

-

Lyse the cells and transfer the lysate to tubes for counting.

-

Quantify the bound radioactivity in each tube using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[2]

-

Functional Consequences of this compound-NRP1 Binding

The binding of this compound to NRP1 is not merely a physical interaction; it initiates a cascade of downstream biological effects by disrupting the normal function of the VEGF-A/NRP1/VEGFR2 signaling complex.

-

Inhibition of VEGFR2 Phosphorylation: By preventing VEGF-A from binding to NRP1, this compound attenuates the NRP1-mediated enhancement of VEGFR2 phosphorylation.[2][3][9] This is a critical upstream event in the VEGF signaling pathway.

-

Attenuation of Cell Migration: The disruption of VEGF signaling leads to a measurable decrease in the migration of endothelial cells, a key process in angiogenesis.[3][7][9]

-

Anti-Tumor and Chemosensitizing Effects: In cancer cells, this compound treatment can reduce cell viability and increase the potency of cytotoxic agents like paclitaxel and 5-fluorouracil.[3][10] It has also been shown to reduce tumor growth and vascularization in animal models.[7][9]

-

Induction of Vascular Permeability: Unexpectedly, while this compound can inhibit VEGF-induced signaling, it can also independently induce vascular leakage by activating p38 MAP kinase and SRC family kinase phosphorylation.[10][12] This highlights the complex signaling nature of NRP1 and suggests that this compound may act as a biased agonist in certain contexts.

The diagram below outlines the canonical VEGF-A/NRP1 pathway and the point of intervention for this compound.

Caption: this compound competitively inhibits VEGF-A binding to NRP1.

Conclusion

This compound is a well-characterized antagonist of the NRP1 receptor with a binding affinity in the low-to-mid micromolar range. It competitively inhibits the interaction between VEGF-A and the b1 domain of NRP1, leading to the attenuation of canonical downstream signaling pathways involved in angiogenesis and cell migration. The experimental protocols used to define its IC₅₀ are robust and serve as a standard for evaluating next-generation NRP1 inhibitors. Understanding the precise binding affinity and mechanism of this compound is fundamental for its use as a research tool and as a foundational structure for the development of novel therapeutics targeting the NRP1 axis.

References

-

Title: Small molecule inhibitors of the co-receptor neuropilin-1 Source: PubMed URL: [Link]

-

Title: Targeting NRP1 with this compound induces neurovascular permeability Source: bioRxiv URL: [Link]

-

Title: Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction Source: ACS Publications URL: [Link]

-

Title: Novel Small-Molecule Inhibitors of the SARS-CoV-2 Spike Protein Binding to Neuropilin 1 Source: MDPI URL: [Link]

-

Title: VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study Source: Domainex URL: [Link]

-

Title: Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction Source: PubMed Central URL: [Link]

-

Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells Source: ACS Publications URL: [Link]

-

Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of - UCL Discovery Source: UCL Discovery URL: [Link]

-

Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells Source: PubMed Central URL: [Link]

-

Title: Targeting NRP1 with this compound induces neurovascular permeability Source: Semantic Scholar URL: [Link]

-

Title: Targeting NRP1 with this compound induces neurovascular permeability | Request PDF Source: ResearchGate URL: [Link]

-

Title: Novel compounds targeting neuropilin receptor 1 with potential to interfere with SARS-CoV-2 virus entry Source: PubMed Central URL: [Link]

-

Title: Synchronous inhibition of mTOR and VEGF/NRP1 axis impedes tumor growth and metastasis in renal cancer Source: PubMed Central URL: [Link]

-

Title: Effect of this compound on Radiation Resistance of Lung Adenocarcinoma Cells Source: PubMed Central URL: [Link]

-

Title: Targeting NRP1 with this compound induces neurovascular permeability Source: The University of Brighton URL: [Link]

Sources

- 1. Small molecule inhibitors of the co-receptor neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synchronous inhibition of mTOR and VEGF/NRP1 axis impedes tumor growth and metastasis in renal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EG 00229 | CAS 1018927-63-3 | this compound | Tocris Bioscience [tocris.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Novel Small-Molecule Inhibitors of the SARS-CoV-2 Spike Protein Binding to Neuropilin 1 | MDPI [mdpi.com]

- 12. [PDF] Targeting NRP1 with this compound induces neurovascular permeability | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Discovery and Synthesis of EG00229: A Pioneering Neuropilin-1 Antagonist

This guide provides a comprehensive technical overview of EG00229, the first-in-class small molecule antagonist of the Neuropilin-1 (NRP1) receptor. We will delve into the scientific rationale behind its discovery, the intricacies of its chemical synthesis, and its well-characterized mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, angiogenesis, and neurobiology research.

Introduction: The Rationale for Targeting Neuropilin-1

Neuropilin-1 (NRP1) is a transmembrane receptor with critical roles in both neuronal guidance and vascular development.[1][2] In the context of pathology, particularly cancer, NRP1 has emerged as a key player. It acts as a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A), enhancing the pro-angiogenic signals mediated by the primary VEGF receptor, VEGFR2.[1] This NRP1-mediated enhancement of VEGF-A signaling is implicated in tumor growth, vascularization, and metastasis.[1][3] Consequently, the development of small molecule inhibitors that could disrupt the VEGF-A/NRP1 interaction presented a compelling therapeutic strategy. This compound was the pioneering molecule designed to fulfill this role.[1][2][4]

Part 1: The Discovery of this compound - A Structure-Guided Approach

The discovery of this compound was not a matter of serendipity but rather a deliberate and elegant example of structure-based drug design. Researchers at Domainex Ltd. embarked on a journey to create a small molecule that could mimic the binding of the C-terminal portion of VEGF-A to NRP1, thereby competitively inhibiting the natural protein-protein interaction.[1][5]

The scientific journey began with the understanding that a peptide fragment of VEGF-A binds to a specific pocket within the b1 domain of NRP1.[1][2] This interaction was meticulously characterized using mutagenesis studies, NMR spectroscopy, and X-ray crystallography.[1][2] This foundational work provided the structural blueprint for the design of a small molecule mimetic.

The design strategy focused on identifying a scaffold that could present the key pharmacophoric features of the VEGF-A C-terminal peptide. This led to the development of this compound, a molecule designed to fit snugly into the VEGF-A binding pocket on NRP1.[1]

Part 2: The Biological Mechanism of Action of this compound

This compound functions as a direct competitive antagonist of the VEGF-A/NRP1 interaction.[1][3] It selectively binds to the b1 domain of NRP1, the same site that recognizes the C-terminus of VEGF-A.[1][6] This binding has been unequivocally confirmed by NMR and X-ray crystallography studies.[1][7][8]

By occupying this binding pocket, this compound effectively prevents VEGF-A from associating with NRP1. It is crucial to note that this compound does not affect the binding of VEGF-A to its primary signaling receptors, VEGFR1 and VEGFR2.[3][6] The therapeutic efficacy of this compound stems from its ability to attenuate the NRP1-mediated enhancement of VEGFR2 signaling. This leads to a reduction in VEGF-A-induced VEGFR2 tyrosine phosphorylation in human umbilical vein endothelial cells (HUVECs).[1][3]

The downstream cellular consequences of this targeted inhibition are significant and therapeutically relevant. Treatment with this compound has been shown to:

-

Inhibit Endothelial Cell Migration: By dampening the pro-angiogenic signaling cascade, this compound attenuates the migration of endothelial cells, a critical step in the formation of new blood vessels.[1][3]

-

Reduce Cancer Cell Viability: this compound has demonstrated the ability to reduce the viability of various cancer cell lines, including A549 lung carcinoma cells.[3][4]

-

Enhance Chemosensitivity: In combination with cytotoxic agents like paclitaxel, this compound has been shown to increase the chemosensitivity of cancer cells.[3][9]

-

Modulate the Tumor Microenvironment: this compound can block the pro-tumorigenic M2 polarization of glioma-associated microglia and macrophages.[3]

A Note on a Reported Paradoxical Effect:

Recent research has uncovered a nuanced aspect of this compound's activity. While designed as an inhibitor of VEGF-A-induced responses, this compound on its own has been observed to induce acute vascular leakage in some experimental models.[9] This suggests that while it effectively blocks the VEGF-A interaction, it may also possess some intrinsic activity at the NRP1 receptor.[9] This finding underscores the importance of comprehensive pharmacological profiling, even for molecules with a well-defined design rationale.

Clarification on Target Specificity: this compound is not a TREK-1 Potassium Channel Activator

It is imperative to address a potential point of confusion. The scientific literature robustly characterizes this compound as a Neuropilin-1 antagonist. There is no credible evidence to suggest that this compound functions as an activator of TREK-1 potassium channels. While the activation of TREK-1 channels is an area of active research for conditions like pain and depression, the molecules identified as TREK-1 activators are structurally and pharmacologically distinct from this compound.[10][11][12][13]

Signaling Pathway of this compound Action

The following diagram illustrates the established mechanism of action for this compound in the context of VEGF-A signaling.

Caption: Mechanism of this compound in inhibiting VEGF-A/NRP1 signaling.

Part 3: Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a convergent solution-phase chemistry approach. The following is a detailed, step-by-step methodology adapted from the seminal publication by Jarvis et al. (2010).[1][4]

Experimental Protocol: Solution-Phase Synthesis of this compound

Step 1: Synthesis of 3-(Benzo[3][7][9]thiadiazole-4-sulfonylamino)thiophene-2-carboxylic Acid Methyl Ester (12)

-

To a solution of methyl 3-aminothiophene-2-carboxylate (11) in pyridine, add benzo[c][3][7][9]thiadiazole-4-sulfonyl chloride (10) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford compound 12.

Step 2: Synthesis of 3-(Benzo[3][7][9]thiadiazole-4-sulfonylamino)thiophene-2-carboxylic Acid (13)

-

Dissolve the methyl ester (12) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture with dilute HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield compound 13.

Step 3: Synthesis of (S)-2-{[3-(Benzo[3][7][9]thiadiazole-4-sulfonylamino)thiophene-2-carbonyl]amino}-5-guanidino(Pbf)pentanoic Acid Methyl Ester (15)

-

To a solution of the carboxylic acid (13) in dimethylformamide (DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).

-

Stir for a few minutes to activate the carboxylic acid.

-

Add (S)-5-(N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)carbamimidamido)-2-aminopentanoate methyl ester (Pbf-protected arginine methyl ester, 14).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by diluting with water and extracting with an organic solvent.

-

Purify the crude product by column chromatography to obtain compound 15.

Step 4: Synthesis of (S)-2-(3-(Benzo[c][3][7][9]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid (this compound, 2)

-

Dissolve the protected intermediate (15) in a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Stir the mixture at room temperature for several hours to effect deprotection of the Pbf group and hydrolysis of the methyl ester.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the crude product.

-

Purify the final compound by reverse-phase high-performance liquid chromatography (HPLC) to yield this compound (2) as a pure solid.

Synthetic Workflow Diagram

Caption: Solution-phase synthesis workflow for this compound.

Part 4: Quantitative Data Summary

The biological activity of this compound has been quantified in various assays. The following table summarizes key data points from the literature.

| Assay | Cell Line/System | IC50 Value (µM) | Reference |

| ¹²⁵I-VEGF-A binding to NRP1 | PAE/NRP1 cells | 8 | Jarvis et al., 2010[1]; MChemExpress[6] |

| bt-VEGF-A binding to purified NRP1 b1 | Cell-free | 3 | MChemExpress[6] |

| VEGF-A binding to HUVECs | HUVECs | 23 | MChemExpress[6] |

| Inhibition of VEGF-A binding to NRP1 | Cell-free (bt-VEGF-A) | 8 | Jarvis et al., 2010[1][7] |

| Reduction in A549 cell viability (48h) | A549 lung carcinoma | Concentration-dependent | MChemExpress[6] |

Conclusion

This compound stands as a landmark achievement in the field of targeted cancer therapy. Its discovery validated Neuropilin-1 as a druggable target and provided a powerful chemical probe to dissect the complexities of VEGF-A signaling. The structure-guided design and convergent synthesis of this compound serve as a paradigm for the development of inhibitors of protein-protein interactions. While subsequent research has led to the development of more potent NRP1 antagonists, this compound remains a fundamentally important tool compound and a testament to the power of rational drug design.[7][8][14][15] This guide has provided a detailed technical overview of its discovery, synthesis, and mechanism of action to aid researchers in their ongoing efforts to target NRP1 in disease.

References

-

Title: Targeting NRP1 with this compound induces neurovascular permeability Source: bioRxiv URL: [Link]

-

Title: Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction Source: PubMed Central URL: [Link]

-

Title: Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction Source: ACS Publications URL: [Link]

-

Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells Source: ACS Publications URL: [Link]

-

Title: Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction Source: PubMed URL: [Link]

-

Title: VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study Source: Domainex URL: [Link]

-

Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells Source: NIH URL: [Link]

-

Title: Small molecule neuropilin-1 antagonists combine anti-angiogenic and anti-tumour activity with immune modulation through reduction of transforming growth factor beta (TGFβ) production in regulatory T-cells Source: ResearchGate URL: [Link]

-

Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells Source: PubMed URL: [Link]

-

Title: Investigation of Activation and Inhibition Mechanism in TREK-1 Potassium Channel Source: Juwels URL: [Link]

-

Title: Activation of TREK-1 (K2P2.1) potassium channels protects against influenza A-induced lung injury Source: PubMed URL: [Link]

-

Title: LPS2336, a New TREK-1 Channel Activator Identified by High Throughput Screening Source: MDPI URL: [Link]

Sources

- 1. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EG 00229 | CAS 1018927-63-3 | this compound | Tocris Bioscience [tocris.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Novel Small Molecule Activators of TREK-1 (K2P2.1) Potassium Channels - Available technology for licensing from the UCSF [techtransfer.universityofcalifornia.edu]

- 11. zulassung.hlrn.de [zulassung.hlrn.de]

- 12. Activation of TREK-1 (K2P2.1) potassium channels protects against influenza A-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LPS2336, a New TREK-1 Channel Activator Identified by High Throughput Screening | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis of the EG00229 and Neuropilin-1 b1 Domain Interaction: A Blueprint for Small-Molecule Antagonism

An In-Depth Technical Guide:

Abstract

Neuropilin-1 (NRP1) has emerged as a critical co-receptor in angiogenesis, neuronal guidance, and immune regulation, making it a high-value target for therapeutic intervention. Its interaction with Vascular Endothelial Growth Factor A (VEGF-A), mediated primarily through the b1 domain of NRP1, enhances VEGF signaling and promotes pathological vascularization in cancer. The development of EG00229, the first small-molecule antagonist of this protein-protein interaction, represents a landmark in targeting NRP1. This technical guide provides a comprehensive analysis of the structural and biophysical underpinnings of the this compound-NRP1 b1 interaction. We will dissect the architecture of the NRP1 b1 binding pocket, elucidate the precise molecular contacts that govern inhibitor binding, and detail the key experimental methodologies used to validate this interaction. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of NRP1 inhibition as a foundation for future drug discovery efforts.

Introduction: Neuropilin-1 as a Therapeutic Target

Neuropilin-1 (NRP1) is a non-tyrosine kinase transmembrane glycoprotein that functions as a co-receptor for a diverse set of ligands, including class 3 semaphorins and isoforms of VEGF, most notably VEGF-A165.[1][2] In endothelial cells, NRP1 forms a crucial complex with VEGF Receptor 2 (VEGFR2), enhancing the binding of VEGF-A and potentiating downstream signaling pathways that drive angiogenesis.[1][2][3] This role in promoting new blood vessel formation is essential for tumor growth and metastasis, positioning NRP1 as a compelling target for anti-cancer therapies.[1][4]

The extracellular portion of NRP1 is modular, comprising five domains (a1/a2, b1/b2, and c). The b1 domain is the principal binding site for the C-terminal, heparin-binding region of VEGF-A.[3][4][5] The development of inhibitors that specifically block this interaction offers a promising therapeutic strategy. This compound was the first small molecule designed to competitively inhibit the VEGF-A/NRP1 interaction, serving as a vital tool for probing NRP1 biology and a scaffold for subsequent inhibitor design.[1][4][6] This guide will explore the atomic-level details of how this compound achieves this antagonism.

The Architectural Landscape: NRP1 b1 Ligand-Binding Pocket

The ability to target the NRP1 b1 domain with a small molecule is rooted in the specific architecture of its ligand-binding site.

-

Overall Fold: The b1 domain adopts a distorted jellyroll β-barrel fold, a structure common to coagulation factors V and VIII.[7]

-

The Binding Cleft: The ligand-binding site is a well-defined, positively charged cleft located at the apex of the β-barrel. This pocket is delineated by several flexible loops connecting the β-strands.[7][8][9]

-

The "C-end Rule" (CendR) Motif: The binding pocket shows a strong preference for ligands that terminate with a C-terminal arginine residue, a principle known as the C-end rule (CendR).[9][10] The terminal arginine of VEGF-A165 anchors it within this pocket.

-

Key Residues for Ligand Recognition: Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the b1 domain that are indispensable for ligand binding. These include Tyrosine 297 (Y297), Aspartic Acid 320 (D320), Serine 346 (S346), Threonine 349 (T349), and Tyrosine 353 (Y353).[3][10][11] These residues form a network of contacts that stabilize the ligand. For example, mutation of Y297 or D320 has been shown to abolish VEGF binding and prevent the formation of the NRP1-VEGFR2 complex.[11]

This compound: A Prototypical Small-Molecule Antagonist

The design of this compound was a feat of rational drug design, leveraging structural knowledge of the natural ligand.

-

Design Rationale: this compound was developed as a peptidomimetic, engineered to replicate the key binding determinants of the C-terminal arginine of VEGF-A in a more drug-like format.[1][4][12] This approach aimed to create a small molecule that could effectively compete with the much larger VEGF-A protein.

-

Mechanism of Action: this compound acts as a direct competitive antagonist. It occupies the CendR binding pocket on the NRP1 b1 domain, thereby physically preventing VEGF-A from docking.[13][14] This inhibition is selective for NRP1, as this compound does not affect VEGF-A binding to its primary receptors, VEGFR1 or VEGFR2.[13]

-

Biological Consequences: By blocking the VEGF-A/NRP1 interaction, this compound attenuates downstream signaling, leading to reduced VEGFR2 phosphorylation and inhibition of endothelial cell migration.[1][4][6] These cellular effects translate into anti-angiogenic and anti-tumor activity in preclinical models.[15]

The Structural Basis of Engagement: this compound in the NRP1 b1 Pocket

The definitive understanding of the this compound-NRP1 interaction comes from high-resolution X-ray crystallography, with the complex structure deposited in the Protein Data Bank under the accession code 3I97 .[2][4][16]

The crystal structure reveals that this compound binds snugly within the CendR pocket, validating its design. The interaction is stabilized by a network of hydrogen bonds, salt bridges, and hydrophobic contacts.

-

The Arginine Mimic: The arginine-like moiety of this compound is the lynchpin of the interaction, perfectly mimicking the C-terminal arginine of VEGF-A.[2][8]

-

Key Molecular Interactions:

-

The guanidinium group of this compound forms a crucial salt bridge and hydrogen bonds with the side chain of Aspartic Acid 320 (D320) .[10] This is the primary anchoring interaction.

-

The carboxylate group of the molecule establishes hydrogen bonds with the backbone amides of residues in the binding pocket, closely overlaying the position of the carboxylate group of other known ligands like tuftsin.[1][4]

-

The aromatic rings of this compound engage in hydrophobic and π-stacking interactions with residues such as Tyrosine 297 (Y297) and Tryptophan 301 (W301) .[10]

-

Additional hydrogen bonds are formed with the side chains of Serine 346 (S346) , Threonine 349 (T349) , and Lysine 351 (K351) , further stabilizing the complex.[10]

-

| Interacting NRP1 Residue | This compound Moiety | Predominant Interaction Type |

| Y297 | Aromatic Ring | Hydrophobic / π-stacking |

| W301 | Aromatic Ring | Hydrophobic / π-stacking |

| D320 | Guanidinium Group | Salt Bridge / Hydrogen Bond |

| S346 | Thiophene Ring / Amide | Hydrogen Bond |

| T349 | Carboxylate Group | Hydrogen Bond |

| K351 | Carboxylate Group | Hydrogen Bond |

| Y353 | Aromatic Ring | Hydrophobic Interaction |

Table 1: Summary of key molecular interactions between this compound and the NRP1 b1 domain, derived from crystallographic data (PDB: 3I97).[10]

Methodologies for Characterizing the Interaction

A multi-pronged experimental approach was essential to fully characterize and validate the binding of this compound to NRP1. Each technique provides a unique and complementary piece of the puzzle.

X-ray Crystallography: The Atomic Snapshot

-

Expertise & Causality: To obtain the highest resolution view of the interaction, X-ray crystallography is the gold standard. It provides an unambiguous, static picture of the binding pose, revealing the precise orientation of the inhibitor and the specific atomic contacts it makes with the receptor. This structural data is foundational for structure-based drug design.

-

Protocol: Structure Determination of the NRP1 b1-EG00229 Complex

-

Protein Expression & Purification: The human NRP1 b1 domain (residues 274-431) is expressed as a recombinant protein, typically in an Escherichia coli expression system.[16] The protein is then purified to homogeneity using affinity and size-exclusion chromatography.

-

Crystallization: The purified NRP1 b1 protein is concentrated and mixed with a molar excess of this compound. Crystallization is achieved by vapor diffusion, where the protein-ligand solution is equilibrated against a reservoir solution containing precipitants (e.g., polyethylene glycol), leading to the slow formation of ordered crystals.

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Structure Solution & Refinement: The structure is solved using the molecular replacement method, with the known structure of the apo NRP1 b1 domain (PDB: 1KEX) used as a search model.[4] The electron density map is then interpreted to build the model of this compound into the binding site, followed by iterative rounds of refinement to optimize the fit of the model to the experimental data.[1][4]

-

Nuclear Magnetic Resonance (NMR): Validation in Solution

-

Expertise & Causality: While crystallography provides a high-resolution solid-state structure, it's crucial to confirm that the interaction occurs similarly in a more physiological solution state. NMR spectroscopy, specifically through chemical shift perturbation (CSP) mapping, serves this purpose. By monitoring changes in the NMR signals of the protein upon ligand titration, we can map the binding interface and confirm that this compound targets the same site as natural VEGF-derived peptides.

-

Protocol: 15N-HSQC Titration

-

Isotope Labeling: The NRP1 b1 domain is expressed in minimal media supplemented with 15N-ammonium chloride as the sole nitrogen source, producing a uniformly 15N-labeled protein.

-

Spectrum Acquisition: A 2D 15N-1H Heteronuclear Single Quantum Coherence (HSQC) spectrum is recorded for the free protein. This spectrum yields a unique peak for each backbone amide N-H group in the protein.

-

Ligand Titration: A concentrated stock solution of unlabeled this compound is titrated stepwise into the 15N-labeled protein sample. An HSQC spectrum is acquired after each addition.

-

Data Analysis: The spectra are overlaid, and residues whose peaks shift or broaden significantly upon ligand addition are identified. These "perturbed" residues map to the ligand-binding site and areas allosterically affected by binding. The results for this compound show perturbations for the same residues affected by VEGF-A peptides, confirming a common binding site.[1][4]

-

Competitive Binding Assays: Quantifying Potency

-

Expertise & Causality: Structural and biophysical data must be complemented with quantitative measurements of binding affinity. A cell-free competitive binding assay is a robust and direct method to determine the concentration at which an inhibitor can block the protein-protein interaction by 50% (its IC50 value). This provides a critical metric for assessing inhibitor potency.

-

Protocol: ELISA-based Competitive Binding Assay

-

Plate Coating: High-binding 96-well plates are coated with purified recombinant NRP1 b1 domain and incubated overnight. Plates are then washed and blocked (e.g., with BSA) to prevent non-specific binding.

-

Competitive Incubation: A constant, sub-saturating concentration of biotinylated VEGF-A165 (bt-VEGF-A) is mixed with a serial dilution of this compound.

-

Binding Reaction: These mixtures are added to the NRP1-coated wells and incubated to allow binding to reach equilibrium.

-

Detection: The plates are washed to remove unbound reagents. Streptavidin-conjugated Horseradish Peroxidase (HRP) is added, which binds to the captured bt-VEGF-A.

-

Signal Readout: After another wash, a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped, and the absorbance is read on a plate reader. The signal is inversely proportional to the concentration of this compound.

-

IC50 Calculation: The data is plotted as percent inhibition versus log[this compound], and a dose-response curve is fitted to calculate the IC50 value.

-

| Assay Format | Cell Type / Condition | IC50 of this compound | Reference |

| bt-VEGF-A binding | Purified NRP1 b1 domain | ~3 µM | [13] |

| 125I-VEGF-A binding | PAE/NRP1 cells | ~8 µM | [13][14][15] |

| 125I-VEGF-A binding | HUVECs | ~23 µM | [13] |

Table 2: Quantitative binding data for this compound against NRP1.

From Structure to Function: The Mechanism of Inhibition

The detailed structural and biophysical data converge to explain the functional consequences of this compound binding.

By occupying the CendR pocket, this compound acts as a steric inhibitor, preventing the much larger VEGF-A protein from accessing its binding site. This directly disrupts the formation of the tripartite VEGF-A/NRP1/VEGFR2 signaling complex, which is required for maximal angiogenic signaling.[1][3] The downstream result is a measurable decrease in VEGF-stimulated VEGFR2 autophosphorylation and a subsequent impairment of endothelial cell migration and proliferation, the cellular hallmarks of angiogenesis.[4][6]

Interestingly, recent studies have revealed a more complex functional profile for this compound. While it effectively inhibits VEGF-A-induced signaling, this compound on its own has been shown to induce a degree of vascular permeability.[17][18][19] This unexpected agonist-like activity highlights the nuanced role of NRP1 signaling and is a critical consideration for the therapeutic development of NRP1 antagonists.

Conclusion and Future Perspectives

The elucidation of the structural basis for the this compound-NRP1 b1 interaction was a pivotal moment in the field, providing definitive proof-of-concept that a canonical protein-protein interaction could be successfully targeted by a small molecule. The detailed crystallographic and biophysical data have created a robust blueprint for the rational design of next-generation NRP1 inhibitors.

This compound has served as an invaluable chemical probe and the foundation for developing more potent and bioavailable compounds, such as EG01377.[14][15] The therapeutic potential of targeting this axis continues to expand, with applications not only in oncology but also in modulating the immune response and potentially treating viral diseases, as NRP1 has been identified as a host factor for SARS-CoV-2 entry.[10][20][21] The foundational work on this compound ensures that future efforts to drug this complex target are built on solid structural and mechanistic ground.

References

-

Herzog, B., et al. (2011). VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation. The FASEB Journal. Available at: [Link]

-

Daly, R., et al. (2024). Targeting NRP1 with this compound induces neurovascular permeability. bioRxiv. Available at: [Link]

-

Jarvis, A., et al. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. Journal of Medicinal Chemistry. Available at: [Link]

-

Jarvis, A., et al. (2010). Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Structure of the binding site of NRP1-b1 domain. ResearchGate. Available at: [Link]

-

Vander Kooi, C. W., et al. (2012). Mechanism of selective VEGF-A binding by neuropilin-1 reveals a basis for specific ligand inhibition. PubMed. Available at: [Link]

-

Jarvis, A., et al. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. PubMed Central. Available at: [Link]

-

Powell, J., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. PubMed Central. Available at: [Link]

-

RCSB PDB. (2010). 3I97: B1 domain of human Neuropilin-1 bound with small molecule this compound. RCSB Protein Data Bank. Available at: [Link]

-

Djordjevic, S., et al. (2017). Architecture and hydration of the arginine-binding site of neuropilin-1. PubMed Central. Available at: [Link]

-

Tawa, G., et al. (2021). Molecular basis of the new COVID-19 target neuropilin-1 in complex with SARS-CoV-2 S1 C-end rule peptide and small-molecule antagonists. PubMed Central. Available at: [Link]

-

Liu, Y-H., et al. (2025). Small molecule inhibitors of the co-receptor neuropilin-1. Drug Discovery Today. Available at: [Link]

-

Fantin, A., et al. (2014). Neuropilin 1 (NRP1) hypomorphism combined with defective VEGF-A binding reveals novel roles for NRP1 in developmental and pathological angiogenesis. Development. Available at: [Link]

-

Valdembri, D., et al. (2024). Endothelial Neuropilin-1: a multifaced signal transducer with an emerging role in inflammation and atherosclerosis beyond angiogenesis. Cardiovascular Research. Available at: [Link]

-

Domainex. (n.d.). VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study. Domainex. Available at: [Link]

-

Ramirez-Saldaña, M., et al. (2021). Potential inhibitors interacting in Neuropilin-1 to develop an adjuvant drug against COVID-19, by molecular docking. PubMed Central. Available at: [Link]

-

Sun, Y., et al. (2022). Novel Small-Molecule Inhibitors of the SARS-CoV-2 Spike Protein Binding to Neuropilin 1. Pharmaceuticals. Available at: [Link]

-

Parker, M. W., et al. (2012). Neuropilin Functions as an Essential Cell Surface Receptor. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Targeting NRP1 with this compound induces neurovascular permeability | Request PDF. ResearchGate. Available at: [Link]

-

Powell, J., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry. Available at: [Link]

-

Starzec, A., et al. (2014). Discovery of novel inhibitors of vascular endothelial growth factor-A-Neuropilin-1 interaction by structure-based virtual screening. ResearchGate. Available at: [Link]

-

Lee, C. C., et al. (2003). Crystal structure of the human neuropilin-1 b1 domain. PubMed. Available at: [Link]

-

Mota, F., et al. (2023). New Crystal Form of Human Neuropilin-1 b1 Fragment with Six Electrostatic Mutations Complexed with KDKPPR Peptide Ligand. International Journal of Molecular Sciences. Available at: [Link]

-

RCSB PDB. (2018). 6FMF: Neuropilin-1 b1 domain in complex with EG01377; 2.8 Angstrom structure. RCSB Protein Data Bank. Available at: [Link]

-

Daly, R., et al. (2024). Targeting NRP1 with this compound induces neurovascular permeability. bioRxiv. Available at: [Link]

Sources

- 1. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Architecture and hydration of the arginine‐binding site of neuropilin‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 6. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of the human neuropilin-1 b1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuropilin Functions as an Essential Cell Surface Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis of the new COVID-19 target neuropilin-1 in complex with SARS-CoV-2 S1 C-end rule peptide and small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. Potential inhibitors interacting in Neuropilin-1 to develop an adjuvant drug against COVID-19, by molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Early-Stage Research Applications of EG00229

A Senior Application Scientist's Perspective on a Novel Neuropilin-1 Antagonist

Authored by: Gemini, Senior Application Scientist

Introduction

The compound EG00229 has emerged as a significant pharmacological tool for interrogating the complex biology of Neuropilin-1 (NRP1), a multifunctional transmembrane receptor implicated in a diverse array of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation.[1][2] This technical guide provides an in-depth exploration of the early-stage research applications of this compound, moving beyond a simple recitation of facts to offer a nuanced understanding of its mechanism of action and practical guidance for its use in a laboratory setting. As a Senior Application Scientist, the focus here is on the "why" behind the "how"—elucidating the scientific rationale that underpins experimental design and data interpretation when working with this selective NRP1 antagonist.

This compound is a small molecule that functions as a competitive antagonist at the NRP1 receptor.[1] Specifically, it selectively inhibits the binding of Vascular Endothelial Growth Factor-A (VEGF-A), particularly the VEGF-A165 isoform, to the b1 domain of NRP1.[1][2][3] It is crucial to note that this compound does not interfere with the binding of VEGF-A to its primary signaling receptors, VEGFR-1 and VEGFR-2.[1] This specificity is the cornerstone of its utility as a research tool, allowing for the targeted dissection of NRP1-mediated signaling events.

Core Mechanism of Action: Targeting the VEGF-A/NRP1 Axis

The interaction between VEGF-A and NRP1 is a critical modulator of angiogenesis and vascular permeability. NRP1 acts as a co-receptor for VEGFR2, enhancing the affinity of VEGF-A for its signaling receptor and amplifying downstream signaling cascades.[2][4] this compound disrupts this crucial interaction by binding to the CendR pocket within the b1 domain of NRP1, the same site that recognizes the C-terminal arginine residue of VEGF-A165.[3][5]

The following diagram illustrates the inhibitory action of this compound on the VEGF-A/NRP1 signaling axis.

Caption: this compound competitively inhibits VEGF-A binding to NRP1, thereby attenuating VEGFR2 signaling.

Key Research Applications of this compound

The unique mechanism of action of this compound has positioned it as a valuable tool across several research domains.

Oncology Research: A Multi-pronged Anti-Cancer Agent

In the context of oncology, this compound exhibits a multifaceted anti-tumor profile, primarily through its anti-angiogenic, direct anti-proliferative, and chemosensitizing effects.

By disrupting the VEGF-A/NRP1 axis, this compound effectively dampens the pro-angiogenic signals that are essential for tumor growth and metastasis.[2][4] This leads to a reduction in tumor vascularization, as has been demonstrated in in vivo models.[1][6]

Beyond its impact on the tumor vasculature, this compound has been shown to directly inhibit the viability of certain cancer cell lines, such as A549 lung carcinoma cells.[1][2][3][7] Furthermore, it can enhance the efficacy of conventional cytotoxic agents like paclitaxel and 5-fluorouracil, suggesting a role in overcoming chemoresistance.[2][3][4][7] More recent studies have indicated that this compound may reverse radiation resistance in non-small cell lung cancer (NSCLC) cells by inhibiting the binding of NRP1 and VEGF-165.[8]

Experimental Protocol: In Vitro Cell Viability Assay

This protocol outlines a standard procedure to assess the cytotoxic and chemosensitizing effects of this compound on a cancer cell line.

Objective: To determine the IC50 of this compound and its ability to potentiate the cytotoxic effects of a standard chemotherapeutic agent.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

This compound (solubilized in DMSO)

-

Chemotherapeutic agent (e.g., Paclitaxel)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium. For chemosensitization, prepare a serial dilution of the chemotherapeutic agent with and without a fixed, sub-lethal concentration of this compound.

-

Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of the test compounds. Include appropriate vehicle controls (DMSO).

-

Incubation: Incubate the plates for a predetermined time, typically 48 to 72 hours.[1]

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 values using non-linear regression analysis.

Neurobiology: Unraveling the Role of NRP1 in Neurovascular Permeability

Recent and somewhat unexpected findings have revealed that this compound can induce neurovascular permeability.[5][9][10] This effect is independent of VEGFR1 and VEGFR2 but is critically dependent on NRP1.[5][9] This discovery highlights a potentially novel signaling function of NRP1 that is unmasked by this compound and suggests that the compound can be used to probe the mechanisms governing the blood-brain barrier and blood-retinal barrier.

The proposed mechanism involves the activation of p38 MAP kinase and SRC family kinase (SFK) phosphorylation, leading to the rearrangement of the adherens junction protein VE-cadherin (CDH5).[5]

Caption: this compound-induced neurovascular permeability signaling pathway.

Experimental Protocol: In Vitro Transendothelial Electrical Resistance (TEER) Assay

This protocol provides a method to quantify changes in endothelial barrier function in response to this compound.

Objective: To measure the effect of this compound on the integrity of an endothelial cell monolayer.

Materials:

-

Primary brain or retinal microvascular endothelial cells

-

Transwell inserts with a microporous membrane

-

Endothelial cell growth medium

-

This compound

-

TEER measurement system (e.g., EVOM2)

Procedure:

-

Monolayer Formation: Seed endothelial cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed. Monitor the formation of a tight barrier by daily TEER measurements.

-

Treatment: Once a stable and high TEER is achieved, add this compound to the apical and/or basolateral compartments at the desired concentrations.

-

TEER Measurement: Measure TEER at various time points post-treatment. A decrease in TEER indicates a disruption of the endothelial barrier.

-

Data Analysis: Express TEER values as a percentage of the initial baseline reading. Compare the time course and dose-response of this compound-treated monolayers to vehicle-treated controls.

Immunology: Modulating the Tumor Microenvironment

NRP1 is expressed on various immune cells, including regulatory T cells (Tregs), and plays a role in immune suppression within the tumor microenvironment. This compound has been shown to influence the function of these immune cells. For instance, it can block canonical TGFβ signaling, which is a key pathway in Treg-mediated immune suppression.[11][12] This suggests that this compound could be used as a tool to investigate the interplay between angiogenesis and immune evasion in cancer.

In Vivo Studies: Considerations and a General Protocol

Translating in vitro findings to a whole-animal context is a critical step in early-stage research.

Pharmacokinetics:

It is important to be aware that this compound has a relatively short half-life.[11][12] This may necessitate a more frequent dosing schedule in in vivo experiments to maintain a therapeutic concentration.

General In Vivo Protocol: Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Tumor cells for implantation

-

This compound

-

Vehicle for in vivo administration (e.g., 20% Captisol)[6]

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to reach a palpable size. Measure the tumors with calipers and randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg, three times per week).[1] Administer the vehicle to the control group.

-

Tumor Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Monitor the body weight and overall health of the mice.

-

Endpoint and Analysis: At the end of the study (e.g., after 4 weeks), euthanize the mice and excise the tumors.[1] Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for markers of angiogenesis like CD31).[6]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (VEGF-A binding to NRP1 b1 domain) | 3 µM | Purified NRP1 b1 domain | [1] |

| IC50 (125I-VEGF-A binding to PAE/NRP1 cells) | 8 µM | PAE/NRP1 cells | [1] |

| IC50 (VEGF-A binding to HUVECs) | 23 µM | HUVECs | [1] |

| In Vivo Dosage | 0-10 mg/kg | NSG mice | [1] |

| In Vivo Administration | Intraperitoneal injection, 3 times/week | NSG mice | [1] |

| Half-life | ~0.5 hours | In vivo | [11][12] |

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of Neuropilin-1. Its ability to specifically disrupt the VEGF-A/NRP1 interaction, coupled with its more recently discovered capacity to induce neurovascular permeability and modulate immune responses, makes it an invaluable asset for researchers in oncology, neurobiology, and immunology. A thorough understanding of its mechanisms of action, along with careful experimental design and data interpretation, will undoubtedly continue to yield significant insights into the complex biology of NRP1.

References

- This compound trifluoroacetate | NRP1 Receptor Antagonist | MedChemExpress. (URL: )

- Targeting NRP1 with this compound induces neurovascular permeability | bioRxiv. (URL: )

- Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A)

- Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ)

- Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ)

- EG 00229 | CAS 1018927-63-3 | this compound - Tocris Bioscience. (URL: )

- Effect of this compound on Radiation Resistance of Lung Adenocarcinoma Cells - PMC - NIH. (URL: )

- Targeting NRP1 with this compound induces neurovascular permeability | Request PDF. (URL: )

- Targeting NRP1 with this compound induces neurovascular permeability - Semantic Scholar. (URL: )

- Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC - PubMed Central. (URL: )

- VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study - Domainex. (URL: )

- Molecular basis of the new COVID-19 target neuropilin-1 in complex with SARS-CoV-2 S1 C-end rule peptide and small-molecule antagonists - PubMed Central. (URL: )

- VEGF-A acts via neuropilin-1 to enhance epidermal cancer stem cell survival and formation of aggressive and highly vascularized tumors - NIH. (URL: )

- Small molecule neuropilin-1 antagonists combine anti-angiogenic and anti-tumour activity with immune modulation through reduction of transforming growth factor beta (TGFβ)

- Effect of this compound on NRP1 and VEGF-165 in two radiation-resistant cell...

- Targeting NRP1 with this compound induces neurovascular permeability - bioRxiv. (URL: )

- Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed. (URL: )

- EG 00229 trifluoroacetate | VEGF Receptor Inhibitors - R&D Systems. (URL: )

- Novel Compounds Targeting Neuropilin Receptor 1 with Potential To Interfere with SARS-CoV-2 Virus Entry - PubMed. (URL: )

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 5. biorxiv.org [biorxiv.org]

- 6. VEGF-A acts via neuropilin-1 to enhance epidermal cancer stem cell survival and formation of aggressive and highly vascularized tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on Radiation Resistance of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Targeting NRP1 with this compound induces neurovascular permeability | Semantic Scholar [semanticscholar.org]

- 11. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Understanding the pharmacokinetics of EG00229 in vivo

An In-depth Technical Guide to the In Vivo Pharmacokinetics of EG00229

Authored by a Senior Application Scientist

Foreword: The Critical Role of Pharmacokinetics in the Development of NRP1 Inhibitors

This compound, a pioneering small molecule antagonist of Neuropilin-1 (NRP1), has served as a crucial tool for elucidating the role of the NRP1/Vascular Endothelial Growth Factor A (VEGF-A) signaling axis in cancer biology and beyond.[1][2][3] By competitively inhibiting the binding of VEGF-A to the b1 domain of NRP1, this compound has demonstrated potential in anti-angiogenic and anti-tumor applications.[1][2][3][4] However, the journey of a promising lead compound from the bench to the clinic is paved with rigorous preclinical evaluation, where understanding its behavior within a living organism is paramount. This guide provides a comprehensive overview of the known pharmacokinetic properties of this compound and presents a detailed framework for its further in vivo characterization. As a prototype molecule, insights into its absorption, distribution, metabolism, and excretion (ADME) profile are invaluable for the rational design of next-generation NRP1 inhibitors with enhanced therapeutic potential.

This compound: Mechanism of Action and Therapeutic Rationale

This compound is a peptidomimetic designed to mimic the interaction of VEGF-A with NRP1, a co-receptor that enhances VEGF signaling through VEGFR2.[3][4] This interaction is crucial for angiogenesis, tumor progression, and immune modulation.[1][5] this compound has been shown to inhibit VEGF-A binding to NRP1 with an IC50 in the low micromolar range (3-8 µM), subsequently attenuating VEGFR2 phosphorylation and inhibiting endothelial and tumor cell migration.[3][6] Its ability to enhance the efficacy of cytotoxic agents like paclitaxel and 5-fluorouracil further underscores its potential as a combination therapy in oncology.[2][3]

The following diagram illustrates the targeted signaling pathway of this compound.

Caption: Mechanism of action of this compound.

A recent study has revealed a paradoxical effect of this compound: while it blocks VEGF-induced vascular permeability, it can independently induce vascular leakage through NRP1 and the activation of p38 MAP kinase and SRC family kinases.[7][8] This finding is critical for interpreting in vivo efficacy and toxicity studies and highlights the need for a thorough pharmacokinetic and pharmacodynamic understanding.

Known Pharmacokinetic Profile of this compound

Publicly available data on the comprehensive pharmacokinetic profile of this compound is limited. However, a key study focused on the development of more potent and bioavailable NRP1 antagonists reported a significant finding:

-

Half-Life (t½): this compound exhibits a relatively short half-life of 0.5 hours in vivo.[1]

This short half-life suggests rapid clearance from the systemic circulation, which has several implications for its therapeutic use:

-

Dosing Regimen: A short half-life may necessitate frequent administration or continuous infusion to maintain therapeutic concentrations.

-

Exposure at Target Site: Sustained target engagement may be challenging, potentially limiting efficacy.

-

Development of Analogs: This limitation was a driving factor for the development of second-generation inhibitors, such as EG01377, with improved pharmacokinetic properties.[1][9]

The following table summarizes the known pharmacokinetic parameter for this compound and a developed analog.

| Compound | Half-Life (t½) | Volume of Distribution (Vd) | Reference |

| This compound | 0.5 hours | Not Reported | [1] |

| Compound 10d (analog) | 1.2 hours | 1103 mL/kg | [1] |

A Framework for Comprehensive In Vivo Pharmacokinetic Characterization of this compound

To address the knowledge gap in the pharmacokinetics of this compound, a systematic in vivo study is warranted. The following section outlines a standard, robust experimental protocol for characterizing the ADME profile of this compound in a preclinical rodent model.

Experimental Workflow

The diagram below outlines the key phases of a typical in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study.

Detailed Experimental Protocol

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

Materials:

-

This compound (purity >98%)

-

Vehicle for formulation (e.g., saline, 5% DMSO/40% PEG300/55% water)

-

Male Sprague-Dawley rats (250-300g) with jugular vein cannulation

-

K2EDTA collection tubes

-

LC-MS/MS system

Methodology:

-

Animal Acclimation and Grouping:

-

Acclimate cannulated rats for at least 3 days prior to the study.

-

Assign animals to two groups (n=3-5 per group): IV administration and PO administration.

-

-

Dose Preparation and Administration:

-

IV Group: Prepare a 1 mg/mL solution of this compound in saline. Administer a single bolus dose of 1 mg/kg via the tail vein. The low dose is chosen to ensure linearity and avoid saturation of metabolic pathways.

-

PO Group: Prepare a 2 mg/mL suspension of this compound in a suitable oral vehicle. Administer a single dose of 10 mg/kg via oral gavage. The higher oral dose accounts for expected incomplete absorption.

-

-

Blood Sampling:

-

Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula at the following time points:

-

IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose. The early time points are crucial for characterizing the distribution phase of this compound with a known short half-life.

-

PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

-

-

Collect samples into K2EDTA tubes, and immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.

-

The validation should include assessment of linearity, accuracy, precision, selectivity, and stability.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

-

IV Group: Maximum concentration (Cmax), Area Under the Curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).

-

PO Group: Cmax, time to maximum concentration (Tmax), AUC, and t½.

-

Bioavailability (F%): Calculate the oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

-

Implications for Drug Development and Future Directions

The limited pharmacokinetic data for this compound, particularly its short half-life, has significant implications for its development as a therapeutic agent. While it remains an invaluable research tool, its rapid clearance poses a challenge for maintaining therapeutically relevant concentrations in vivo. This has rightly spurred the development of analogs with improved stability and pharmacokinetic profiles.[1]

Furthermore, the discovery of its paradoxical effect on vascular permeability necessitates a careful evaluation of the therapeutic window and potential side effects of any NRP1 inhibitor.[7] Future in vivo studies should not only characterize the ADME profile but also integrate pharmacodynamic readouts to correlate drug exposure with both desired anti-tumor effects and potential adverse effects on vascular integrity.

References

- Targeting NRP1 with this compound induces neurovascular permeability. bioRxiv.

- Powell, J., Mota, F., Steadman, D., et al. (2018). Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells. Journal of Medicinal Chemistry.

- VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study. Domainex.

- This compound trifluoroacetate | NRP1 Receptor Antagonist. MedChemExpress.

- Jarvis, A., Allerston, C. K., Jia, H., et al. (2010). Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction. Journal of Medicinal Chemistry.

- EG 00229 | CAS 1018927-63-3 | this compound. Tocris Bioscience.

- Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction.

- Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells.

- Small molecule neuropilin-1 antagonists combine anti-angiogenic and anti-tumour activity with immune modulation through reduction of transforming growth factor beta (TGFβ) production in regulatory T-cells.

- Small Molecule Neuropilin‐1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of. UCL Discovery.

- Targeting NRP1 with this compound induces neurovascular permeability | Request PDF.

Sources

- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]

- 3. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EG 00229 | CAS 1018927-63-3 | this compound | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Impact of EG00229 on Non-Cancerous Cellular Processes

Abstract

This technical guide provides a comprehensive examination of the small molecule EG00229, a known antagonist of Neuropilin-1 (NRP1). While initially investigated for its anti-angiogenic and anti-tumor properties, the broader impact of this compound on fundamental, non-cancerous cellular processes remains an area of active investigation. This document synthesizes current knowledge, presents detailed experimental protocols, and offers expert insights into the methodologies required to elucidate the multifaceted effects of this compound. We delve into its influence on key cellular pathways, including potential off-target effects and unexpected signaling outcomes, to provide researchers, scientists, and drug development professionals with a robust framework for future studies.

Introduction: The Molecular Landscape of this compound

This compound is a small molecule antagonist designed to inhibit the binding of Vascular Endothelial Growth Factor A (VEGF-A) to the b1 domain of the Neuropilin-1 (NRP1) receptor.[1][2] This interaction is a critical component of angiogenesis, the formation of new blood vessels, a process integral to both normal physiological development and pathological conditions such as tumor growth.[2][3] this compound has demonstrated the ability to reduce VEGF-A-induced VEGFR-2 phosphorylation in endothelial cells, attenuate cell migration, and decrease the viability of certain carcinoma cells.[2][4] Furthermore, it has been shown to enhance the efficacy of cytotoxic agents like paclitaxel and 5-fluorouracil in combination therapies.[3][4]

While the primary focus of this compound research has been in the context of oncology, its target, NRP1, is a pleiotropic receptor involved in a wide array of physiological processes beyond angiogenesis, including neuronal guidance and immune regulation.[5][6] Therefore, it is imperative to understand the broader consequences of NRP1 inhibition by this compound on non-cancerous cellular functions. This guide will explore the known and potential impacts of this compound on fundamental cellular processes, providing the necessary technical details to investigate these effects rigorously.

Mechanism of Action: Beyond VEGF-A Inhibition

This compound acts as a competitive antagonist, occupying the VEGF-A binding pocket on the NRP1 b1 domain.[5][7] Structural studies, including X-ray crystallography, have confirmed this binding mode.[5][7] An unexpected finding, however, is that this compound on its own can induce vascular leakage, a phenomenon also observed with VEGF-A.[8] This suggests that this compound may not be a simple antagonist but could also possess some agonistic properties or induce conformational changes in NRP1 that trigger downstream signaling. This this compound-induced vascular permeability is dependent on NRP1 expression but appears to be independent of VEGFR1 and VEGFR2.[8] It has been shown to activate p38 MAP kinase (p38) and SRC family kinase (SFK) phosphorylation, leading to rearrangements in endothelial junctions.[8][9] These findings underscore the complexity of this compound's mechanism of action and highlight the need for a deeper investigation into its signaling consequences in various non-cancerous cell types.

Investigating the Impact of this compound on Autophagy